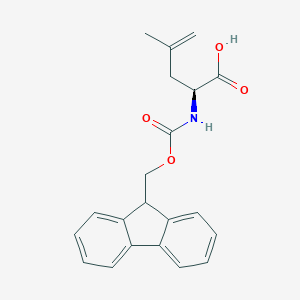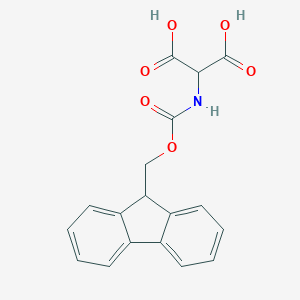
Fmoc-4,5-dehydro-l-leucine
Overview
Description
Fmoc-4,5-dehydro-L-leucine is an Fmoc protected leucine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Leucine is one of the more simple amino acids with an isobutyl group as the side chain .
Synthesis Analysis
The Fmoc group in Fmoc-4,5-dehydro-L-leucine can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound is frequently used as a protecting group for amines .Molecular Structure Analysis
The molecular formula of Fmoc-4,5-dehydro-L-leucine is C21H21NO4 . It has a molecular weight of 351.4 .Chemical Reactions Analysis
The Fmoc group is typically removed with a base such as piperidine . This is an orthogonal de-protection strategy to the acid labile Boc group .Physical And Chemical Properties Analysis
Fmoc-4,5-dehydro-L-leucine has a predicted boiling point of 569.8±45.0 °C and a predicted density of 1.223±0.06 g/cm3 . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Preparation of ε-lysylcarbonylphenoxyacetic Acids
Fmoc-4,5-dehydro-L-leucine is used as a reagent in the solid-phase preparation of ε-lysylcarbonylphenoxyacetic acids . These compounds are important for studying the selective inhibition of human aldose reductase over aldehyde reductase .
Synthesis of Oligopeptides
Fmoc-4,5-dehydro-L-leucine can be used to synthesize various oligopeptides . This is achieved by reacting Fmoc-4,5-dehydro-L-leucine with functionalized α-amino acid hydrochloride salts .
Fabrication of Biofunctional Hydrogel Materials
Fmoc-4,5-dehydro-L-leucine can be used in the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks . These biofunctional hydrogel materials can be fabricated in aqueous media .
Synthesis of Cyclic Depsipeptide Sansalvamide A
Fmoc-4,5-dehydro-L-leucine can be used to synthesize the cyclic depsipeptide sansalvamide A . Sansalvamide A is a natural product found in marine fungus .
Synthesis of Streptocidin A−D
Fmoc-4,5-dehydro-L-leucine can be used to synthesize Streptocidin A−D . These are decapeptide antibiotics naturally found in Streptomyces sp. Tü 6071 .
Preparation of Novel Leu-containing Peptides and Proteins
Fmoc-4,5-dehydro-L-leucine is an unnatural Leu derivative that is used for preparing novel Leu-containing peptides and proteins .
Antibacterial Hydrogel Formation
Fmoc-4,5-dehydro-L-leucine can be used in the formation of amino acid-based hydrogels with broad-spectrum antibacterial properties . These hydrogels display antibacterial activity against both Gram-positive and Gram-negative bacteria .
Targeting and Destruction of Bacterial Cell Membranes
Fmoc-4,5-dehydro-L-leucine based hydrogels can target and destroy bacterial cell membranes, causing cytoplasmic leakage and eventually cell death . This makes them effective antibacterial materials in biomedical applications .
Mechanism of Action
Target of Action
Fmoc-4,5-dehydro-l-leucine is an amino acid derivative that is extensively utilized in the field of peptide synthesis . It is primarily targeted towards the creation of peptides with altered conformational properties and enhanced biological stability . It is also a reagent in the solid-phase preparation of ε-lysylcarbonylphenoxyacetic acids .
Mode of Action
The compound interacts with its targets by being incorporated into peptide chains during synthesis . This results in peptides with altered conformational properties and enhanced biological stability . The exact mode of interaction with its targets is complex and depends on the specific peptide synthesis process.
Biochemical Pathways
The biochemical pathways affected by Fmoc-4,5-dehydro-l-leucine are primarily those involved in peptide synthesis . The compound’s incorporation into peptide chains can influence the structure and function of the resulting peptides . .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would largely depend on the properties of the resulting peptides .
Result of Action
The primary result of Fmoc-4,5-dehydro-l-leucine’s action is the creation of peptides with altered conformational properties and enhanced biological stability . These peptides may have various molecular and cellular effects depending on their specific structures and functions.
Action Environment
The action, efficacy, and stability of Fmoc-4,5-dehydro-l-leucine are influenced by various environmental factors. These include the conditions under which peptide synthesis is carried out, such as temperature, pH, and the presence of other reagents . Careful control of these conditions is necessary to ensure the successful incorporation of Fmoc-4,5-dehydro-l-leucine into peptide chains .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPPKUMKKSBZRL-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427199 | |
| Record name | fmoc-4,5-dehydro-l-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4,5-dehydro-l-leucine | |
CAS RN |
87720-55-6 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87720-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | fmoc-4,5-dehydro-l-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















